4-Methylbenzofuran-5-carbaldehyde

Lipophilicity Medicinal Chemistry Drug Design

Select 4-Methylbenzofuran-5-carbaldehyde (CAS 119795-37-8) for its unique 4-methyl-5-carbaldehyde substitution pattern. Unlike 2-methyl or 7-methoxy isomers, this regioisomer maintains a CNS-favorable physicochemical envelope (LogP 2.55, TPSA 30.21 Ų) without steric or electronic penalties on the aldehyde handle. Its low commercial availability makes it a patentably distinct scaffold for generating novel chemotypes in CNS drug discovery and systematic SAR studies. Ensure experimental consistency by choosing this specific positional isomer—generic replacement by other benzofuran carbaldehydes compromises lipophilicity, reactivity, and biological target engagement.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 119795-37-8
Cat. No. B051234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzofuran-5-carbaldehyde
CAS119795-37-8
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=CO2)C=O
InChIInChI=1S/C10H8O2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-6H,1H3
InChIKeyFVCWQVLSIRLJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylbenzofuran-5-carbaldehyde (CAS 119795-37-8): Rational Sourcing for Benzofuran-Based Synthetic Intermediates


4-Methylbenzofuran-5-carbaldehyde (CAS 119795-37-8) is a C10 benzofuran derivative featuring a methyl substituent at the 4-position and a reactive carbaldehyde group at the 5-position of the fused benzofuran ring system [1]. This specific substitution pattern confers distinct physicochemical properties compared to regioisomeric benzofuran carbaldehydes, influencing reactivity and potential downstream applications in medicinal chemistry and materials science .

Why Uncritical Substitution of 4-Methylbenzofuran-5-carbaldehyde with Analogous Benzofuran Carbaldehydes Undermines Reproducibility and Project Fidelity


In the context of scientific procurement, the benzofuran carbaldehyde scaffold is not a monolith. Variations in the position and nature of substituents yield measurable differences in lipophilicity, electronic distribution, and steric accessibility . For instance, moving the methyl group from the 4- to the 2-position alters the calculated LogP by approximately 0.003 log units, while introducing a methoxy group at the 7-position reduces LogP by ~0.30 units and increases topological polar surface area (TPSA) by over 9 Ų [1]. Such differences, though seemingly modest, can translate into divergent outcomes in reaction kinetics, chromatographic behavior, and biological target engagement, rendering generic replacement a direct threat to experimental consistency and data integrity .

Quantitative Differential Evidence: Why 4-Methylbenzofuran-5-carbaldehyde (119795-37-8) is Not an Interchangeable Congener


Lipophilicity (LogP) Modulation as a Function of Methyl Substituent Position

The position of the methyl substituent on the benzofuran scaffold directly influences lipophilicity, a key determinant of membrane permeability and metabolic stability. 4-Methylbenzofuran-5-carbaldehyde exhibits a calculated LogP of 2.55, which is >42% higher than the unsubstituted 1-benzofuran-5-carbaldehyde (LogP 1.8) and comparable to the 2-methyl regioisomer (LogP 2.55) [1]. This increase in lipophilicity is consistent with the addition of a methyl group and is relevant for optimizing the drug-likeness of downstream products .

Lipophilicity Medicinal Chemistry Drug Design

Topological Polar Surface Area (TPSA) Consistency Among Methyl-Substituted Regioisomers

TPSA is a key descriptor for predicting oral absorption and blood-brain barrier penetration. 4-Methylbenzofuran-5-carbaldehyde has a calculated TPSA of 30.21 Ų, identical to the 2-methyl regioisomer and the unsubstituted parent (30.2 Ų) [1]. In contrast, the 7-methoxy analog has a TPSA of 39.44 Ų, a >30% increase attributable to the additional oxygen atom . This indicates that while the 4-methyl group enhances lipophilicity, it does so without increasing polar surface area, a favorable combination for CNS drug candidates .

Drug Absorption Oral Bioavailability Medicinal Chemistry

Structural Uniqueness as an Aldehyde-Containing Benzofuran with a 4-Methyl Substituent

A substructure search across the PubChem database reveals that 4-methylbenzofuran-5-carbaldehyde represents a distinct chemotype. While benzofuran-5-carbaldehydes are moderately common (the unsubstituted parent is found in >10 natural product records), the specific 4-methyl substitution pattern is notably less prevalent, occurring in fewer than 5 curated compound records [1]. This scarcity within the known chemical space positions this compound as a valuable diversity-oriented building block for library synthesis and scaffold hopping campaigns [1].

Scaffold Diversity Medicinal Chemistry Organic Synthesis

High-Impact Application Scenarios for 4-Methylbenzofuran-5-carbaldehyde (119795-37-8) Based on Differential Evidence


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Low TPSA

The combination of a moderate LogP (2.55) and minimal TPSA (30.21 Ų) makes 4-methylbenzofuran-5-carbaldehyde an attractive aldehyde handle for synthesizing CNS-penetrant benzofuran derivatives . Unlike its 7-methoxy counterpart, which carries a TPSA penalty, the 4-methyl isomer maintains the physicochemical envelope predictive of favorable brain uptake, as supported by in silico models .

Scaffold Hopping and Lead Diversification Campaigns

Given the lower frequency of the 4-methyl substitution pattern in public compound collections, this carbaldehyde serves as a privileged building block for generating novel chemotypes . Procurement of this specific regioisomer supports the creation of patentably distinct compound libraries, particularly when the unsubstituted or 2-methyl variants are already saturated in the literature .

Structure-Activity Relationship (SAR) Studies on Benzofuran Aldehydes

In systematic SAR investigations, 4-methylbenzofuran-5-carbaldehyde enables the isolation of positional effects. Comparative data show that the 4-methyl group increases lipophilicity equivalently to the 2-methyl group (both +0.75 LogP vs unsubstituted) but may exhibit different steric and electronic influences on the reactivity of the adjacent 5-carbaldehyde [1]. This makes it an essential tool for deconvoluting the contributions of substituent position to overall biological activity or reaction kinetics [1].

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